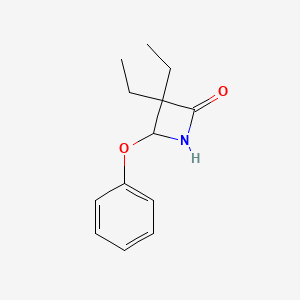

3,3-Diethyl-4-phenoxyazetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diethyl-4-phenoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-13(4-2)11(15)14-12(13)16-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVOBJFMHXHBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(NC1=O)OC2=CC=CC=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,3 Diethyl 4 Phenoxyazetidin 2 One and Analogues

Cycloaddition Approaches to 2-Azetidinones

The formation of the four-membered azetidinone ring can be achieved through several cycloaddition pathways. These reactions involve the combination of two unsaturated components to form a cyclic product.

Staudinger Ketene-Imine Cycloaddition for Azetidinone Synthesis.mdpi.comacs.orgnih.govacs.orgwikipedia.org

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for β-lactam synthesis. wikipedia.org This reaction is a non-photochemical process that leads to the formation of a 2-azetidinone ring. wikipedia.org The mechanism involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. wikipedia.org This intermediate then undergoes ring closure to yield the β-lactam. wikipedia.org The reaction's versatility allows for the synthesis of a wide array of substituted azetidinones. mdpi.com

The synthesis of 3,3-Diethyl-4-phenoxyazetidin-2-one necessitates specific precursors. The imine component is crucial for introducing the desired substituents at the N1 and C4 positions of the azetidinone ring. For a 4-phenoxy substituent, an imine derived from a phenoxy-substituted aldehyde or a related precursor is required. The design of the imine precursor directly influences the final structure of the β-lactam. The stability and reactivity of the imine are critical factors; for instance, some imines, like 3,3,3-trifluoropropanaldimine, are known to be highly unstable. nih.gov The choice of substituents on the imine can also impact the stereochemical outcome of the cycloaddition. wikipedia.org Generally, imines are synthesized through the condensation of an amine with an aldehyde or ketone.

Table 1: Examples of Imine Precursors and their Corresponding Azetidinone Products

| Imine Precursor | Ketene Precursor | Resulting Azetidinone | Reference |

| N-aryl imines | Acetyl chloride | 3-unsubstituted-β-lactams | mdpi.com |

| (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride derived imine | (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride | N-propargyl-2-azetidinone | mdpi.com |

| Imines from β-tetralone | 2-benzyloxy- or 2-(p-chlorobenzyloxy)acetyl chloride | cis-3-benzyloxy/p-chlorobenzyloxy-β-lactams | mdpi.com |

| SF5-containing aldimines | Benzyloxyketene | β-Lactams with SF5 group | nih.govnih.gov |

The ketene component provides the C2 and C3 atoms of the azetidinone ring. For the synthesis of this compound, a diethylketene is required. Ketenes are highly reactive species and are often generated in situ. organic-chemistry.orgnih.gov A common method for generating ketenes is the dehydrohalogenation of acyl chlorides using a tertiary amine. mdpi.comnih.gov For instance, diethylacetyl chloride would be the precursor for diethylketene. The reactivity of the ketene is influenced by its substituents. The electrophilic nature of the central carbon atom in the C=C=O system makes it susceptible to nucleophilic attack by the imine. scripps.edu

Table 2: Methods for Ketene Generation

| Method | Precursor | Conditions | Reference |

| Dehydrohalogenation | Acyl chlorides | Tertiary amine (e.g., triethylamine) | mdpi.comnih.gov |

| Wolff Rearrangement | Diazo ketones | Thermal or photochemical conditions | wikipedia.orgorganic-chemistry.org |

| Dehydration | Carboxylic acids | High temperature | libretexts.org |

| Dehalogenation | α-haloacyl halides | Zinc | libretexts.orgresearchgate.net |

The Staudinger cycloaddition can generate up to two new stereocenters at C3 and C4 of the azetidinone ring, leading to the formation of cis and/or trans diastereomers. The stereochemical outcome is a complex issue and depends on several factors, including the structure of the ketene and imine, the reaction temperature, and the solvent. researchgate.net Generally, the reaction is not stereospecific but can be highly diastereoselective. mdpi.com

The stereoselectivity is often explained by the relative rates of two competing processes involving the zwitterionic intermediate: direct ring closure and rotation around the C-N bond. organic-chemistry.org Electron-donating substituents on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine often lead to trans-β-lactams. organic-chemistry.org For example, the reaction of phenoxyacetyl chloride with certain imines has been shown to yield cis-3-phenoxy-azetidinones with high selectivity. mdpi.com The geometry of the imine also plays a role, with (E)-imines generally yielding cis-β-lactams and (Z)-imines forming trans-β-lactams. wikipedia.org In some cases, complete stereoselectivity has been achieved, as seen in the synthesis of certain 3-hydroxy-β-lactams where the trans-stereochemistry was confirmed by X-ray crystallography. mdpi.com

Other Cycloaddition Variants in Azetidinone Synthesis (e.g., Reformatsky-type reactions).nih.gov

While the Staudinger reaction is predominant, other cycloaddition methods can also be employed for azetidinone synthesis. The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, can be adapted to react with imines to form β-lactams. wikipedia.orgbeilstein-journals.org This is often referred to as an aza-Reformatsky reaction. beilstein-journals.org The reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate) which then adds to the imine. wikipedia.org This method offers an alternative pathway to β-lactams, sometimes with different stereochemical outcomes compared to the Staudinger reaction. beilstein-journals.org For instance, a highly diastereoselective zinc-mediated aza-Reformatsky reaction has been used to synthesize chiral β-amino esters, which are precursors to other complex molecules. beilstein-journals.org

Green Chemistry Approaches in Azetidinone Synthesis

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of azetidin-2-ones to reduce environmental impact, improve efficiency, and enhance safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in β-lactam synthesis. derpharmachemica.com It often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.net The Staudinger reaction, for instance, can be performed under microwave conditions to produce azetidinones efficiently. researchgate.net Interestingly, microwave irradiation can sometimes influence the stereoselectivity of the reaction, leading to different isomer distributions compared to thermal methods. acs.org

Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. The synthesis of azetidinones from Schiff bases and chloroacetyl chloride in the presence of triethylamine (B128534) has been successfully carried out under microwave irradiation without any solvent. derpharmachemica.com Where solvents are necessary, the focus is on using more environmentally benign options. For example, polyethylene (B3416737) glycol-400 (PEG-400), a non-toxic and biodegradable polymer, has been used as a reaction medium. rsc.org

Catalytic and One-Pot Procedures: The development of catalytic and one-pot reactions enhances atom economy and reduces waste from intermediate purification steps. An organocatalytic method for the synthesis of β-lactams has been reported that uses 4,6-dihydroxysalicylic acid to catalyze the oxidation of amines to imines using molecular oxygen as the ultimate oxidant. acs.org The imine is generated in situ and directly trapped by a ketene in a one-pot process to form the β-lactam ring with high cis-selectivity. acs.org Such methods represent a significant step towards more sustainable pharmaceutical production.

Table 2: Green Chemistry Strategies in Azetidinone Synthesis

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, potential for altered selectivity. | derpharmachemica.comrsc.orgresearchgate.netacs.org |

| Solvent-Free Conditions | Reactions are run neat, without a solvent medium. | Eliminates solvent waste, simplifies workup. | derpharmachemica.com |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoids toxic heavy metals, enables one-pot procedures. | acs.org |

| Alternative Solvents | Employing environmentally benign solvents like PEG-400. | Reduced toxicity and environmental impact. | rsc.org |

Mentioned Chemical Compounds

Mechanistic Studies and Reaction Pathways for 3,3 Diethyl 4 Phenoxyazetidin 2 One Formation and Transformation

Detailed Reaction Mechanisms of Ketene-Imine Cycloadditions (e.g., Zwitterionic Intermediates)

The synthesis of the 3,3-diethyl-4-phenoxyazetidin-2-one core structure is primarily achieved through the Staudinger ketene-imine cycloaddition. mdpi.com This reaction is not a concerted process but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate. mdpi.comrsc.orgorganic-chemistry.org

The nature of the substituents on both the ketene (B1206846) and the imine plays a significant role in the reaction kinetics and the stability of the zwitterionic intermediate. For the formation of this compound, the diethylketene possesses electron-donating diethyl groups, while the imine derived from phenoxyacetic acid and an appropriate amine would have specific electronic properties influencing the reaction.

Stereoselectivity Mechanisms in Azetidinone Synthesis

The Staudinger cycloaddition can generate up to two new stereocenters at the C3 and C4 positions of the azetidinone ring. mdpi.com However, in the case of this compound, the C3 position is symmetrically substituted with two ethyl groups, meaning only the stereochemistry at C4 is of concern. The stereoselectivity of the reaction is determined during the ring-closure of the zwitterionic intermediate. acs.orgnih.govresearchgate.net

The relative stereochemistry (cis or trans) of the substituents on the β-lactam ring is a result of the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization. acs.orgnih.govresearchgate.net The electronic properties of the substituents on both the ketene and the imine are the primary determinants of this stereochemical outcome. rsc.orgacs.orgnih.gov

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.orgacs.orgnih.gov

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to the thermodynamically more stable trans-β-lactam. organic-chemistry.orgacs.orgnih.gov

The stereochemical outcome can be influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts. rsc.org Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity in the synthesis of related β-lactams. nih.govnih.gov

Mechanisms of N-Deprotection and Subsequent Reactions

The nitrogen atom of the azetidinone ring is often protected during the synthesis. The removal of this protecting group, or N-deprotection, is a crucial step to allow for further functionalization. The mechanism of N-deprotection depends on the nature of the protecting group. Common methods include acidic or basic hydrolysis, hydrogenolysis, or oxidative cleavage.

For instance, if an N-aryl group is used, oxidative cleavage with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed. The mechanism involves single-electron transfer from the aryl group to the oxidant, leading to a radical cation that subsequently fragments to release the deprotected β-lactam.

Following N-deprotection, the N-H group of the this compound can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse functionalities. The lone pair of electrons on the nitrogen can also be involved in conjugation with adjacent carbonyl groups, influencing the reactivity of the lactam ring.

In the context of drug metabolism, N-dealkylation is a significant pathway for molecules containing alkylated amines, often catalyzed by cytochrome P450 enzymes. nih.govku.edu This process typically involves either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism, leading to the formation of an aldehyde and a dealkylated amine. ku.eduresearchgate.net

Investigation of the Stability and Reactivity of the Azetidinone Ring in this compound Derivatives

The four-membered azetidinone ring is inherently strained, which is a key determinant of its chemical reactivity. rsc.org The ring strain of azetidines is approximately 25.4 kcal/mol. rsc.org This strain makes the β-lactam susceptible to nucleophilic attack, leading to ring-opening reactions.

The primary site of nucleophilic attack is the carbonyl carbon of the β-lactam ring. This is the principle behind the mode of action of β-lactam antibiotics, where the bacterial transpeptidase enzyme attacks the carbonyl group, leading to acylation of the enzyme and inhibition of cell wall synthesis. youtube.com

The stability of the azetidinone ring in this compound derivatives can be influenced by the substituents on the ring. The diethyl groups at the C3 position provide steric hindrance, which may offer some protection against nucleophilic attack. The phenoxy group at C4 can influence the electronic properties of the ring and its susceptibility to cleavage.

Studies have shown that the azetidine (B1206935) ring can undergo acid-mediated intramolecular ring-opening decomposition, particularly when a pendant nucleophilic group is present in the molecule. nih.gov The stability of azetidine derivatives is also influenced by the pKa of the azetidine nitrogen. nih.gov

The reactivity of the β-lactam ring can be modulated for various synthetic applications. For example, ring-opening with nucleophiles can provide access to β-amino acids and other valuable synthetic intermediates.

Computational and Theoretical Chemistry Investigations of 3,3 Diethyl 4 Phenoxyazetidin 2 One

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Charge Transfer)

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules like azetidinones. For a compound such as 3,3-Diethyl-4-phenoxyazetidin-2-one, these methods could provide valuable insights.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For a phenoxy-substituted β-lactam, the HOMO is likely to be located on the phenoxy ring, making it the primary site for electrophilic attack. The LUMO is typically centered on the carbonyl group of the β-lactam ring, identifying it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability.

Charge Transfer: Natural Bond Orbital (NBO) analysis could be employed to study intramolecular charge transfer interactions. In this compound, significant charge transfer would be expected from the phenoxy group to the β-lactam ring, influencing the ring's reactivity and stability.

While no specific data exists for the title compound, studies on related β-lactams consistently show these patterns of electron distribution and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment over time. For this compound, MD simulations could be used to:

Assess Conformational Flexibility: Analyze the movement of the diethyl and phenoxy substituents and their influence on the planarity and strain of the β-lactam ring.

Study Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how solvation affects its conformation and stability.

Investigate Binding Interactions: If the compound were to be studied as a potential enzyme inhibitor (e.g., of β-lactamases), MD simulations could model its binding to the active site, revealing key interactions and the stability of the complex.

General studies on β-lactams have shown that the conformation of substituents significantly impacts their biological activity. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to determine the stable conformations of a molecule. For this compound, conformational analysis would focus on the rotational barriers of the phenoxy group and the orientations of the two ethyl groups.

The relative energies of different conformers would be calculated to identify the most stable, low-energy structures. This information is critical as the three-dimensional shape of a molecule is a key determinant of its physical properties and biological activity. Studies on other 3,3-disubstituted azetidinones have demonstrated the importance of the size and nature of these substituents in dictating the preferred conformation.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The most common synthesis of the β-lactam ring in compounds like this compound is the Staudinger cycloaddition of a ketene (B1206846) with an imine. wikipedia.org

Theoretical calculations could be used to:

Map the Reaction Pathway: Identify the transition states and intermediates involved in the reaction.

Determine Activation Energies: Calculate the energy barriers for each step of the reaction, providing insights into the reaction kinetics.

Analyze Stereoselectivity: Predict the stereochemical outcome of the reaction, explaining why a particular isomer (cis or trans) is preferentially formed.

Computational studies on the Staudinger reaction have provided a deep understanding of its mechanism, highlighting the role of substituents in influencing the reaction's course and outcome. ubc.ca

In Silico Screening and Design of Azetidinone Analogues

In silico methods are widely used in drug discovery to screen large libraries of virtual compounds and to design new molecules with desired properties. If this compound were a lead compound, computational approaches could be used to:

Virtual Screening: Screen databases of compounds for molecules with similar structures or predicted binding affinities to a specific biological target.

Scaffold Hopping: Replace the central azetidinone scaffold with other chemical structures to identify novel classes of compounds with similar activity.

Structure-Activity Relationship (SAR) Studies: Computationally modify the substituents (diethyl and phenoxy groups) to understand their effect on activity and to design more potent analogues.

The azetidinone scaffold is a common feature in many antibiotics, and extensive in silico research has been conducted to design new β-lactamase inhibitors based on this structure. iosrjournals.org

Biological Activity and Proposed Molecular Mechanisms of Action Excluding Clinical Data

Enzyme Inhibition Studies and Mechanisms

The chemical structure of 3,3-Diethyl-4-phenoxyazetidin-2-one makes it a candidate for interacting with various enzymes, particularly serine proteases.

Derivatives of 3,3-diethyl-2-azetidinone have been identified as potent and highly stable inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. nih.gov A detailed analysis of the interaction mechanism led to the development of orally active HLE inhibitors. nih.gov

The inhibitory mechanism involves the formation of a Michaelis complex, followed by the acylation of the active site serine residue of the enzyme by the β-lactam ring. nih.gov The stability of the resulting complex is crucial for the inhibitory potency. Research led to the identification of 4-[(4-carboxyphenyl)-oxy]-3,3-diethyl-1-[[[(phenylmethyl)amino]carbonyl]-2-azetidinone as the first orally active HLE inhibitor. nih.gov Further studies on analogs with different substituents on the urea (B33335) nitrogen aimed to optimize both in vitro and in vivo activity. nih.gov Compounds featuring a methyl or a methoxy (B1213986) group at the para position of the benzene (B151609) ring demonstrated significant potency. nih.gov

Table 1: HLE Inhibitory Activity of 3,3-Diethyl-2-azetidinone Analogs

| Compound Name | In Vitro Activity (HLE) | In Vivo Activity (Hamster Lung Hemorrhage Model) |

|---|---|---|

| 4-[(4-carboxyphenyl)-oxy]-3,3-diethyl-1-[[[(phenylmethyl)amino]carbonyl]-2-azetidinone | Potent | Orally Active |

| Analog with p-methyl substituent | Very Potent | Very Potent |

| Analog with p-methoxy substituent | Very Potent | Very Potent |

Data sourced from studies on orally active beta-lactam inhibitors of HLE. nih.gov

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation of the extracellular matrix, with MMP-9 being a key target in cancer research due to its role in pathogenesis and progression. nih.gov While numerous MMP-9 inhibitors have been designed, including sulphonamide derivatives and natural compounds, a review of the available literature did not yield specific studies on the inhibitory activity of this compound against MMP-9. nih.govnih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammatory processes and is a target for anti-inflammatory drugs. nih.gov Selective COX-2 inhibitors are a significant class of therapeutic agents. nih.gov However, based on the reviewed scientific literature, there is no specific information available regarding the direct inhibition of COX-2 by this compound.

The azetidin-2-one (B1220530) scaffold is present in various enzyme inhibitors.

Cholesterol Absorption Inhibitors: Ezetimibe, a well-known cholesterol absorption inhibitor, features a 2-azetidinone ring. nih.govnih.gov It selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. nih.govnih.gov However, specific studies on this compound for this activity were not found in the searched literature.

Thrombin Inhibitors: Certain azetidin-2-one derivatives have been investigated as inhibitors of thrombin, a key serine protease in the coagulation cascade. nih.gov Potent, time-dependent inhibition was observed in series with specific substitutions at the C-4 and N-1 positions of the ring, which differ from the structure of this compound. nih.gov

Human Cytomegalovirus (HCMV) Protease Inhibitors: The HCMV protease is a critical enzyme for viral replication and a target for antiviral drug development. nih.govnih.gov While various peptidomimetic and small molecule inhibitors have been developed, there is no available data suggesting that this compound acts as an inhibitor of this enzyme. nih.govnih.gov

β-Lactamase Inhibitors: β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. nih.govnih.gov Although this compound contains a β-lactam structure, its primary documented activity is against HLE, and no evidence was found for its role as a β-lactamase inhibitor in the reviewed literature. nih.govnih.govnih.gov

Anticancer and Antiproliferative Mechanisms

The potential of azetidinone derivatives as anticancer agents has been a subject of investigation.

Microtubule-targeting agents are a major class of anticancer drugs that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov They typically bind to tubulin and can either stabilize or destabilize microtubules. nih.gov

While direct evidence of this compound targeting tubulin is not available in the reviewed literature, a related organophosphonate compound, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, has demonstrated potent anticancer activity. nih.gov This compound was found to induce cell cycle arrest in the G1 phase, leading to apoptosis in a human acute promyelocytic leukemia cell line. nih.gov This mechanism, involving G1 arrest, is distinct from the G2/M phase arrest typically caused by agents that directly target microtubule dynamics. nih.govnih.gov Other research on compounds with a phenoxy moiety, such as 2-(2-phenoxyacetamido)benzamides, also showed antiproliferative activity through G0-G1 phase arrest and apoptosis induction. nih.gov

Cell Cycle Modulation (e.g., G1 Phase Arrest)

Certain derivatives of azetidin-2-one have been shown to influence the cell cycle, a key process in cell proliferation. For instance, a study on Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate, a related compound, demonstrated its ability to cause a G1 phase cell cycle arrest in the NB4 cell line, a model for acute promyelocytic leukemia. nih.gov This arrest at the G1 checkpoint prevents the cell from entering the S phase, where DNA replication occurs, thus halting proliferation. nih.gov This mechanism is a common target for anticancer agents.

Apoptosis Induction

In addition to cell cycle modulation, azetidin-2-one derivatives have been implicated in the induction of apoptosis, or programmed cell death. The same study on Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate found that at higher concentrations, it induces apoptosis in the NB4 cell line. nih.gov This suggests a dose-dependent switch from promoting cell differentiation to triggering cell death. nih.gov Another study on a phenoxazine (B87303) compound, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one, which shares some structural similarities, also showed induction of apoptosis in various human lymphoblastoid cell lines. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Some studies suggest that the apoptotic pathway may involve caspase-3, a key executioner caspase. nih.gov

General Cytotoxic Effects on Cancer Cell Lines

The cytotoxic effects of azetidin-2-one derivatives have been evaluated against a variety of cancer cell lines. For example, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have demonstrated significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov The potency of these compounds appears to be influenced by the nature and position of substituents on the aromatic rings. nih.gov For instance, chloro and hydroxyl substitutions have been shown to enhance cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity of Selected Azetidin-2-one Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5b (2-Cl derivative) | MCF-7 | 0.2 ± 0.01 | nih.gov |

| 5g (2-OH derivative) | MCF-7 | 0.2 ± 0.05 | nih.gov |

| 5c (4-Cl derivative) | MCF-7 | 0.4 ± 0.03 | nih.gov |

| 5c (4-Cl derivative) | MDA-MB-468 | 0.63 ± 0.02 | nih.gov |

| 5c (4-Cl derivative) | PC-12 | 0.7 ± 0.04 | nih.gov |

| Doxorubicin (control) | MCF-7 | 0.5 | nih.gov |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Neurobiological Modulatory Effects (e.g., CNS Activity, Neuroprotection)

While direct studies on the neurobiological effects of this compound are limited, the broader class of azetidin-2-ones has been investigated for its potential to modulate the central nervous system (CNS). The structural similarity of the β-lactam ring to the neurotransmitter gamma-aminobutyric acid (GABA) has led to the exploration of these compounds as GABA receptor antagonists or agonists. Furthermore, some studies on related heterocyclic compounds have suggested potential for neuroprotection, although the specific mechanisms are still under investigation.

Anti-inflammatory and Analgesic Activities

Research has indicated that some azetidin-2-one derivatives possess anti-inflammatory and analgesic properties. For example, certain novel thiazolidin-4-one analogs have shown promising anti-inflammatory activity. nih.gov The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. For instance, a study on quercetin-3-methoxy-4'-glucosyl-7-glucoside demonstrated inhibition of both COX-1 and COX-2, leading to reduced inflammation and pain. nih.gov Another compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibited significant anti-inflammatory effects by inhibiting prostaglandin (B15479496) biosynthesis and also showed analgesic activity. nih.gov

Antimicrobial and Antifungal Activity (non-antibiotic mechanisms, e.g., potentiators)

The β-lactam ring is the cornerstone of a major class of antibiotics. However, many novel azetidin-2-one derivatives exhibit antimicrobial and antifungal activity through mechanisms that may differ from traditional β-lactam antibiotics. For instance, some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown potent activity against various bacterial and fungal strains. nih.gov The presence of an acetyl group at the third position of the 1,3,4-oxadiazole (B1194373) ring appears to be important for this activity. nih.gov Similarly, 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have also demonstrated significant antibacterial and antifungal properties. researchgate.net These compounds may act as potentiators, enhancing the efficacy of existing antimicrobial agents or acting on novel cellular targets.

Table 2: Antimicrobial Activity of Selected Azetidin-2-one Analogs

| Compound | Microorganism | Activity | Reference |

| D-2, D-4, D-6, D-19, D-20 | Various bacteria and fungi | Potent (MIC 3.58 to 8.74 µM) | nih.gov |

| 29 (5-nitrofuran-2-yl substituent) | Staphylococcus spp. | Strong bactericidal effect | nih.gov |

MIC is the minimum inhibitory concentration of an antibacterial agent.

Other Biological Applications (e.g., Antimalarial, Antitubercular, Anti-HIV, Antihyperglycemic, Pesticidal, Antioxidant)

The diverse biological activities of azetidin-2-one derivatives extend beyond the previously mentioned areas. Research has explored their potential in a variety of other applications:

Antioxidant: Certain thiazolidin-4-one derivatives have shown potent antioxidant activity, with some compounds exhibiting greater efficacy than the standard antioxidant, ascorbic acid. nih.gov

Antimalarial, Antitubercular, and Anti-HIV: The broad spectrum of biological activity of heterocyclic compounds containing nitrogen and sulfur, such as 1,3,4-oxadiazoles and thiadiazoles, has led to their investigation as potential antimalarial, antitubercular, and anti-HIV agents. nih.gov

Antihyperglycemic: Given the diverse enzymatic inhibitory properties of azetidin-2-ones, their potential as antihyperglycemic agents is an area of ongoing research.

Pesticidal: The biological activity of these compounds is not limited to human health; some derivatives have been investigated for their potential use as pesticides.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 3,3 Diethyl 4 Phenoxyazetidin 2 One Derivatives

Impact of Substituents at the N-1 Position on Biological Activity

The substituent at the N-1 position of the azetidin-2-one (B1220530) ring plays a pivotal role in modulating the biological activity of 3,3-Diethyl-4-phenoxyazetidin-2-one derivatives. Research has demonstrated that even minor alterations to this position can lead to significant changes in potency and selectivity against various biological targets.

For instance, in a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives, the N-unsubstituted compound (possessing an -NH group) showed only weak inhibition of the serine proteases thrombin, trypsin, and plasmin. However, acetylation of the nitrogen atom to introduce an N-acetyl group resulted in a marked increase in efficacy, yielding a time-dependent inhibitor of thrombin and a potent inhibitor of plasmin. nih.gov This highlights that the introduction of a small, electron-withdrawing group can significantly enhance inhibitory activity.

Further studies on other azetidinone scaffolds have corroborated the importance of the N-1 substituent. In the investigation of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones for antiviral activity, replacing a methyl group at the N-1 position with a benzyl (B1604629) group was found to be crucial for the observed antiviral effects. nih.gov This suggests that larger, aromatic substituents at this position can facilitate interactions with the active sites of specific viral enzymes.

The nature of the N-1 substituent can influence several factors, including:

Binding Affinity: The substituent can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with the target enzyme, thereby increasing binding affinity.

Electronic Properties: The electron-donating or electron-withdrawing nature of the substituent can affect the reactivity of the β-lactam ring.

Pharmacokinetic Properties: Modification at the N-1 position can alter the solubility, metabolic stability, and cell permeability of the compound.

The following table summarizes the impact of different N-1 substituents on the biological activity of azetidin-2-one derivatives based on reported findings.

| Base Scaffold | N-1 Substituent | Target/Activity | Observation | Reference(s) |

| 3-(3-guanidinopropyl)-4-phenethyl-azetidin-2-one | -H (unsubstituted) | Thrombin, Plasmin | Weak inhibition | nih.gov |

| 3-(3-guanidinopropyl)-4-phenethyl-azetidin-2-one | -COCH₃ (Acetyl) | Thrombin, Plasmin | Effective, time-dependent inhibition | nih.gov |

| 3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one | -CH₃ (Methyl) | Antiviral | Inactive | nih.gov |

| 3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one | -CH₂Ph (Benzyl) | Antiviral | Active | nih.gov |

Role of Diethyl Groups at the C-3 Position in Biological Activity (e.g., Specificity for Enzyme Inhibition)

The geminal diethyl groups at the C-3 position of the this compound scaffold are a defining feature that significantly contributes to the molecule's biological profile and specificity. While direct SAR studies on the diethyl group in this specific scaffold are limited, the influence of substituents at the C-3 position is a well-established principle in azetidinone chemistry.

The substitution at the C-3 position dramatically influences the inhibitory properties of these compounds. For example, in a study of 5H-indeno[1,2-c]pyridazin-5-one derivatives, which share some structural similarities, replacing a methyl group at the 3-position with a more sterically demanding meta-CF₃-phenyl group led to a complete loss of inhibitory potency against MAO-B. nih.gov This demonstrates the high degree of steric and electronic sensitivity of the enzyme's active site to the nature of the C-3 substituent.

The key roles of the C-3 diethyl groups can be inferred as:

Steric Hindrance and Specificity: The two ethyl groups provide significant steric bulk. This can serve to correctly orient the molecule within a specific enzyme's active site, preventing it from binding to other, off-target enzymes that cannot accommodate this bulk. This steric hindrance is crucial for achieving inhibitor specificity.

Conformational Rigidity: The gem-dialkyl substitution at C-3 restricts the conformational flexibility of the β-lactam ring. This pre-organization of the molecule into a specific conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.

In the context of enzyme inhibition, the diethyl groups likely play a role in positioning the core lactam ring for optimal interaction with the enzyme's catalytic residues while the substituents at N-1 and C-4 fine-tune the binding to specific sub-pockets.

Influence of the Phenoxy Group at the C-4 Position on Biological Activity

The phenoxy group at the C-4 position is a critical determinant of the biological activity of this compound derivatives. SAR studies consistently show that the presence and nature of a substituent at the C-4 position are essential for potent biological effects.

In studies of azetidin-2-one derivatives as thrombin inhibitors, a substituent at the C-4 position was found to be essential for good inhibitory properties. nih.gov This suggests that the C-4 substituent is involved in a crucial interaction with the target enzyme. The phenoxy group, being a relatively large and rigid aromatic system, can participate in several types of interactions:

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the enzyme's active site.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar regions of the binding pocket.

Electronic Effects: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor. Furthermore, substitutions on the phenyl ring of the phenoxy group could be used to modulate the electronic properties and introduce additional interaction points. For instance, studies on other heterocyclic scaffolds have shown that substituents on a phenoxy ring can significantly alter activity. nih.gov

Moreover, the nature of the C-4 substituent can influence the selectivity of the inhibitor. In the aforementioned thrombin inhibitor study, it was observed that polar C-4 substituents tended to enhance the selectivity for thrombin over the related enzyme plasmin. nih.gov While the phenoxy group itself is largely nonpolar, its ether linkage introduces a polar element, and its potential for substitution allows for the introduction of polar functionalities to fine-tune selectivity.

Stereochemical Considerations in SAR Studies (Cis/Trans Isomers)

Stereochemistry is a paramount factor in the biological activity of azetidinone derivatives, with the relative orientation of substituents around the β-lactam ring often dictating both potency and selectivity. For derivatives of this compound, where chiral centers can exist at C-4 and on the N-1 substituent, the spatial arrangement of these groups is critical.

In studies where asymmetry exists at the C-3 and C-4 positions, a clear distinction in activity between cis and trans isomers is frequently observed.

Enzyme Inhibition: In a series of azetidin-2-one-based thrombin inhibitors, a trans relationship between the substituents at the C-3 and C-4 positions was found to be superior for activity compared to the corresponding cis disposition. nih.gov This indicates that the enzyme's active site has a distinct topographical preference for the spatial arrangement of the substituents.

Antiviral Activity: The importance of stereochemistry has also been highlighted in antiviral applications. For a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the ring was crucial for both activity and selectivity. The trans-isomer demonstrated selective action against human coronavirus and cytomegalovirus, whereas the cis-isomer was active against the influenza A virus. nih.gov

Receptor Agonism: Similarly, in a study of benz[e]indole derivatives, the cis and trans isomers, as well as their individual enantiomers, displayed markedly different activities as 5-HT1A receptor agonists. The primary potent agonist activity resided in a single cis-(3aR)-enantiomer, while other isomers were only partial agonists or completely inactive. nih.gov

These findings underscore that the three-dimensional structure of the inhibitor must be complementary to the topology of the biological target. The relative orientation of the substituents affects how the molecule fits into the binding site and aligns its functional groups for key interactions.

The table below summarizes the differential activity observed for cis and trans isomers in related azetidinone and other heterocyclic systems.

| Compound Class | Isomer | Biological Activity | Observation | Reference(s) |

| Azetidin-2-one Thrombin Inhibitors | Trans (C-3/C-4) | Thrombin Inhibition | Superior activity | nih.gov |

| Azetidin-2-one Thrombin Inhibitors | Cis (C-3/C-4) | Thrombin Inhibition | Reduced activity | nih.gov |

| 3-Aryl-4-phosphonyl-azetidin-2-ones | Trans | Antiviral (Coronavirus) | Selectively active | nih.gov |

| 3-Aryl-4-phosphonyl-azetidin-2-ones | Cis | Antiviral (Influenza A) | Selectively active | nih.gov |

| Benz[e]indole derivatives | Cis-(3aR) | 5-HT1A Receptor Agonism | Potent agonist | nih.gov |

| Benz[e]indole derivatives | Cis-(3aS) / Trans-(3aR) | 5-HT1A Receptor Agonism | Partial agonist | nih.gov |

| Benz[e]indole derivatives | Trans-(3aS) | 5-HT1A Receptor Agonism | Inactive | nih.gov |

Development of Predictive Models for Azetidinone Activity (QSAR Studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For azetidinone derivatives, QSAR studies are instrumental in understanding the structural requirements for activity and in designing new, more potent compounds without the need for exhaustive synthesis and testing. researchgate.net

A typical QSAR study for derivatives of this compound would involve the following steps:

Data Set Assembly: A series of derivatives would be synthesized with systematic variations at the N-1, C-3, and C-4 positions, and their biological activities (e.g., IC₅₀ values for enzyme inhibition) would be measured.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model development). researchgate.netnih.gov

QSAR models for various azetidinone derivatives have revealed that their biological activities are often governed by a combination of descriptors. nih.gov

The table below outlines the types of descriptors commonly used in QSAR studies of heterocyclic compounds and their relevance.

| Descriptor Type | Examples | Relevance to Biological Activity | Reference(s) |

| Topological | Molecular Connectivity Indices, Balaban Index (J) | Describes the size, shape, and degree of branching of the molecule. | nih.gov |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic or orbital-controlled interactions. | researchgate.net |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polarizability | Governs solubility, membrane permeability, and the strength of hydrophobic or dispersion interactions. | mdpi.comresearchgate.net |

| Steric/Geometrical | Van der Waals Volume, Surface Area | Defines the size and shape of the molecule, which is critical for fitting into a binding site. | nih.gov |

A well-validated QSAR model for this compound derivatives would serve as a predictive tool to guide the synthesis of new analogues with potentially enhanced activity. For example, the model might indicate that increasing the hydrophobicity of the N-1 substituent while maintaining a specific steric volume would lead to better enzyme inhibition. This rational, data-driven approach accelerates the drug discovery process.

Advanced Analytical Techniques for the Characterization of 3,3 Diethyl 4 Phenoxyazetidin 2 One

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,3-Diethyl-4-phenoxyazetidin-2-one, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the phenoxy group would typically appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm).

CH Proton on the β-Lactam Ring: The single proton at the C4 position, adjacent to the phenoxy group and the nitrogen atom, would likely appear as a singlet at a characteristic downfield shift (around δ 5.0-5.5 ppm) due to the influence of the adjacent oxygen and nitrogen atoms.

Ethyl Group Protons: The two ethyl groups at the C3 position are diastereotopic. This means the methylene (B1212753) protons (CH₂) of each ethyl group would be chemically non-equivalent and would likely appear as two separate sets of complex multiplets (quartets of doublets or AB quartets), further split by the adjacent methyl protons. The methyl protons (CH₃) would appear as two distinct triplets.

NH Proton: The proton on the nitrogen atom of the β-lactam ring would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal would be that of the carbonyl carbon (C=O) of the β-lactam ring, typically appearing in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the phenoxy group would generate several signals in the aromatic region (δ 110-160 ppm).

C3 and C4 Carbons of the β-Lactam Ring: The quaternary carbon at C3 and the methine carbon at C4 would have characteristic chemical shifts.

Ethyl Group Carbons: The methylene and methyl carbons of the two ethyl groups would each give rise to distinct signals.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | 170.5 |

| Ar-C (O-C) | - | 158.0 |

| Ar-C | 7.20-7.45 (m) | 129.5, 125.0, 121.0 |

| C4-H | 5.30 (s) | 85.0 |

| C3 | - | 65.0 |

| CH₂ (ethyl) | 1.80-2.10 (m) | 28.0, 27.5 |

| CH₃ (ethyl) | 0.90-1.10 (t) | 8.5, 8.0 |

| NH | variable | - |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound would be the β-lactam carbonyl stretch.

β-Lactam C=O Stretch: This is a highly diagnostic peak for azetidinones and appears at a characteristically high frequency, typically in the range of 1730-1780 cm⁻¹, due to the ring strain of the four-membered ring.

C-O Stretch: The stretching vibration of the phenoxy C-O bond would be observed in the region of 1200-1250 cm⁻¹.

Aromatic C=C Stretches: These would appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

N-H Stretch: A peak corresponding to the N-H stretch of the lactam would be expected around 3200-3300 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| β-Lactam C=O | 1730 - 1780 |

| N-H Stretch | 3200 - 3300 |

| Aromatic C=C | 1450 - 1600 |

| C-O Stretch | 1200 - 1250 |

| C-H (aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would be crucial for confirming the structure. Common fragmentation pathways for β-lactams involve cleavage of the four-membered ring. The use of soft ionization techniques in LC-MS would be preferable to minimize fragmentation and clearly observe the molecular ion. GC-MS could also be used, provided the compound is sufficiently volatile and thermally stable.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. nih.gov To perform this analysis, a single crystal of high quality is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, which reveals the precise positions of all atoms in the molecule. nih.gov For this compound, this technique would definitively establish the relative stereochemistry at the C3 and C4 positions and provide detailed information on bond lengths, bond angles, and the planarity of the β-lactam ring.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A suitable reversed-phase HPLC method would be developed using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for the determination of purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts. The retardation factor (Rf) value would be a characteristic property of the compound under specific TLC conditions.

Hyphenated Techniques in Azetidinone Research (e.g., HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques, which combine a separation method with one or more spectroscopic detection methods, are powerful tools in modern analytical chemistry. nih.govwikipedia.org For complex mixtures or for the detailed characterization of a compound and its impurities, techniques like HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography - Solid Phase Extraction - Nuclear Magnetic Resonance - Time of Flight - Mass Spectrometry) can be employed. This powerful combination allows for the separation of components by HPLC, followed by their individual trapping on an SPE cartridge. The trapped components can then be eluted into an NMR spectrometer for detailed structural analysis and a TOF-MS for accurate mass determination. While a complex and specialized technique, it offers an unparalleled level of structural information for challenging analytical problems in azetidinone research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Diethyl-4-phenoxyazetidin-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P2O4), as demonstrated in analogous azetidinone syntheses. Key parameters include:

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

- Solvent : Dichloromethane or toluene is preferred for optimal solubility.

- Stoichiometry : A 1:1 molar ratio of carboxylic acid to imine minimizes side products.

Yields range from 70–88% depending on substituents (e.g., phenoxy vs. dichlorophenoxy groups) .- Characterization : Confirm purity via melting point analysis (e.g., 188–189°C for phenoxy derivatives) and NMR spectroscopy (δ<sup>1</sup>H: 1.2–1.4 ppm for diethyl groups, 6.8–7.2 ppm for aromatic protons) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Experimental Design : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. SHELXTL (Bruker AXS version) is compatible for graphical interface integration .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using AMBER or GROMACS.

These methods align with studies on structurally related benzothiazine-DNA interactions .

Q. How do steric and electronic effects of the phenoxy and diethyl groups influence the compound’s biological interactions?

- Experimental Design :

- Spectroscopic Binding Studies : Use UV-Vis titration (e.g., λmax = 260–280 nm for DNA intercalation) and fluorescence quenching to assess binding constants (Kb).

- Viscometric Analysis : Measure changes in DNA viscosity upon compound binding to infer intercalation vs. groove-binding modes.

- Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS via van’t Hoff plots from temperature-dependent binding data.

Comparable approaches were validated for benzothiazine derivatives .

Q. What strategies resolve contradictions in crystallographic data for azetidinone derivatives?

- Case Study : Discrepancies in bond lengths/angles may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.